Substitution Pattern Divergence: 5-Methylsulfonyl vs. 2-Methylsulfonyl Regioisomers
The target compound carries the methylsulfonyl group at the pyrimidine 5‑position, whereas the commercially prevalent analog 2‑(methylsulfonyl)‑4,6‑diphenylpyrimidine (CAS 958727-25-8) places it at the 2‑position . In the closely related Sul‑DPPY FAK inhibitor series, shifting the sulfonamide motif from the C‑2 to the C‑4 position altered enzymatic IC50 by >10‑fold (e.g., compound 7e vs. 7a) [1]. Although direct head‑to‑head data for the 5‑SO2CH3 vs. 2‑SO2CH3 pair are not published, the regioisomeric sensitivity of the diphenylpyrimidine pharmacophore is well documented in the patent literature, where 5‑substituted‑2,4‑diphenylpyrimidines display distinct herbicidal and kinase‑inhibitory profiles relative to 2‑ or 4‑substituted isomers [2].
| Evidence Dimension | Impact of methylsulfonyl positional isomerism on biological activity |
|---|---|
| Target Compound Data | 5‑SO2CH3 substitution on 4‑(N‑benzyl‑N‑phenylamino)‑2‑phenylpyrimidine scaffold |
| Comparator Or Baseline | 2‑(Methylsulfonyl)‑4,6‑diphenylpyrimidine (CAS 958727-25-8) – methylsulfonyl at 2‑position; Sul‑DPPY compounds with sulfonamide at C‑2 aniline vs. C‑4 position |
| Quantified Difference | In Sul‑DPPY series, C‑2 vs. C‑4 sulfonamide placement caused >10‑fold IC50 shift against FAK [1]; quantitative difference for 5‑SO2CH3 vs. 2‑SO2CH3 not directly measured but predicted to be significant based on regioisomeric SAR trends [2]. |
| Conditions | In vitro FAK enzymatic assay (Sul‑DPPY series); herbicidal activity assays (5‑substituted‑2,4‑diphenylpyrimidine patent series) [1][2]. |
Why This Matters
Procurement of an incorrect regioisomer risks a complete loss of the desired biological activity, making CAS‑number‑level identification essential for reproducible research.
- [1] Qu, M.; Liu, Z.; Zhao, D.; et al. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorg. Med. Chem. 2017, 25, 3989–3996. View Source
- [2] Sato, J.; Sanemitsu, Y.; Kawamura, S.; et al. U.S. Patent 5,349,108, 1994. 5‑Substituted‑2,4‑diphenylpyrimidine derivatives, their production and use. View Source
